molecular formula C8H5BrF4O B1399788 2-Fluoro-4-(trifluoromethoxy)benzyl bromide CAS No. 1240257-47-9

2-Fluoro-4-(trifluoromethoxy)benzyl bromide

Cat. No. B1399788
M. Wt: 273.02 g/mol
InChI Key: NLXMTHLJHXYXJN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)benzyl bromide is an organic fluorinated building block . It is used as a synthetic intermediate in the preparation of various compounds. For instance, it is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities. It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .


Synthesis Analysis

The synthesis of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide involves nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . This method demonstrates broad scope and good functional group compatibility .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide is C8H5BrF4O . Its molecular weight is 273.02 g/mol . The InChI code is 1S/C8H5BrF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 .


Chemical Reactions Analysis

Polymerizations of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide, via Friedel-Crafts polymerization using aluminum chloride as a catalyst, have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide include a molecular weight of 273.02 g/mol , a topological polar surface area of 9.2 Ų , and a complexity of 185 . It has a rotatable bond count of 2 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Organofluorine Synthesis

A key application is in the synthesis of a variety of new organofluorine compounds through consecutive treatments involving sec-butyllithium and electrophilic reagents, demonstrating the compound's role as a versatile intermediate. The ortho-substituted derivatives are produced in excellent yields, showcasing the compound's utility in accessing previously inaccessible chemical spaces (Castagnetti & Schlosser, 2001).

Catalytic Reactions

In catalytic processes, the compound finds application in palladium-catalyzed trifluoroethylation of organoboronic acids and esters. This method offers an alternative approach for introducing (2,2,2-trifluoroethyl)arenes into molecules, a transformation with significant potential in medicinal chemistry and related fields, due to the lipophilic and electron-withdrawing nature of the CF3 group (Zhao & Hu, 2012).

Nucleophilic Fluorination

Another application is demonstrated through its role in nucleophilic fluorination reactions. A study shows how tetrabutylammonium triphenyldifluorosilicate, when reacted with 2,4-dinitro(trifluoromethoxy)benzene under specific conditions, generates a trifluoromethoxide anion capable of substituting activated bromides and alkyl iodides to form aliphatic trifluoromethyl ethers (Marrec et al., 2010).

Fluoride Reagents Development

Further research into the development of fluoride reagents using 1,3-diarylimidazolium-based fluoride demonstrates the compound's contribution to overcoming challenges in the nucleophilic fluorination of various organic substrates. This demonstrates its importance in developing stable, efficient reagents for fluorination processes (Alič et al., 2022).

Pharmaceutical Intermediates Synthesis

Lastly, its role in the synthesis of pharmaceutical intermediates is evident in the preparation of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, highlighting the compound's utility in developing practical, environmentally friendly methods for synthesizing key pharmaceutical components (Tong-bin, 2012).

Safety And Hazards

2-Fluoro-4-(trifluoromethoxy)benzyl bromide is considered hazardous. It causes severe skin burns and eye damage . It should not be released into the environment .

properties

IUPAC Name

1-(bromomethyl)-2-fluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXMTHLJHXYXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethoxy)benzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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